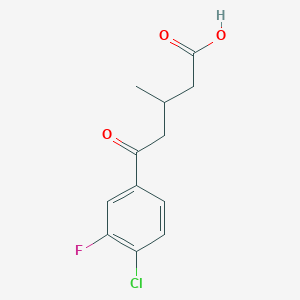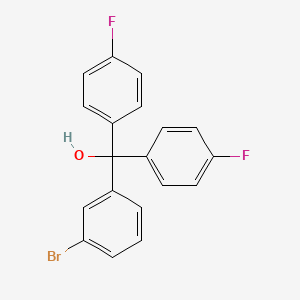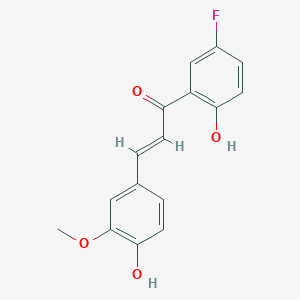
2-(Phenylamino)acetyl chloride
描述
2-(Phenylamino)acetyl chloride, also known as anilinoacetyl chloride, is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetic acid where the hydrogen atom of the acetyl group is replaced by a phenylamino group. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research .
作用机制
Mode of Action
It’s worth noting that compounds with similar structures have been studied for their antimicrobial and antiproliferative activities . These compounds may interact with their targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
It’s plausible that this compound could influence a variety of metabolic pathways, given the broad range of biological activities exhibited by structurally similar compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Phenylamino)acetyl chloride is currently unknown . Factors such as pH, temperature, and the presence of other chemicals could potentially affect the activity of this compound.
准备方法
Synthetic Routes and Reaction Conditions
2-(Phenylamino)acetyl chloride can be synthesized through the reaction of aniline with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5NH2+ClCH2COCl→C6H5NHCH2COCl+HCl
The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and yield .
化学反应分析
Types of Reactions
2-(Phenylamino)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form aniline and acetic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.
Condensation Reactions: These reactions often require the presence of a catalyst or a dehydrating agent to drive the reaction to completion.
Major Products Formed
Nucleophilic Substitution: Substituted anilinoacetyl derivatives.
Hydrolysis: Aniline and acetic acid.
Condensation Reactions: Various heterocyclic compounds depending on the reactants used.
科学研究应用
2-(Phenylamino)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
相似化合物的比较
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride used in similar nucleophilic substitution reactions.
Benzoyl Chloride (C6H5COCl): Another acyl chloride with a benzene ring, used in the synthesis of benzoyl derivatives.
Chloroacetyl Chloride (ClCH2COCl): A related compound used in the synthesis of various chloroacetyl derivatives.
Uniqueness
2-(Phenylamino)acetyl chloride is unique due to the presence of both a phenyl group and an amino group attached to the acetyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides. Its ability to form stable intermediates and products makes it valuable in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
2-anilinoacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJWUHIGCKVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine](/img/structure/B3043320.png)







